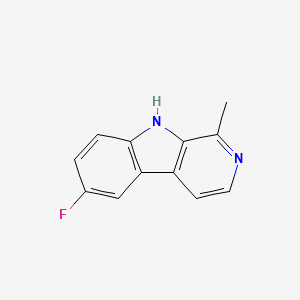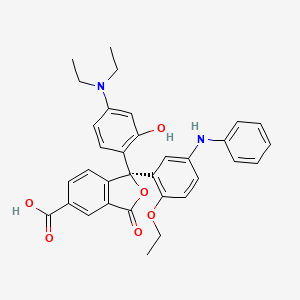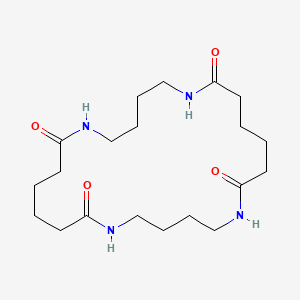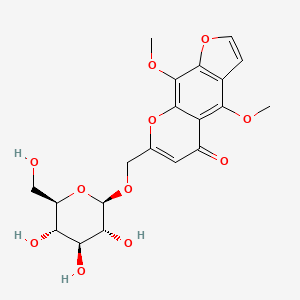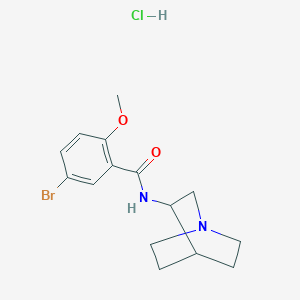
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-Azabicyclo(222)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through intramolecular cyclization reactions.
Bromination and Methoxylation: The introduction of the bromo and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylated derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted azabicyclo compounds
Applications De Recherche Scientifique
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter receptors, particularly nicotinic acetylcholine receptors.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-1-Azabicyclo[2.2.2]oct-3-yl-5-bromo-2-fluorobenzamide: Similar structure with a fluorine atom instead of a methoxy group.
N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide: Contains a naphthalene ring instead of a benzamide moiety.
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nicotinic acetylcholine receptors and serotonin receptors sets it apart from other similar compounds .
Propriétés
Numéro CAS |
90183-13-4 |
|---|---|
Formule moléculaire |
C15H20BrClN2O2 |
Poids moléculaire |
375.69 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H |
Clé InChI |
UIHOLQPRGGGVRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


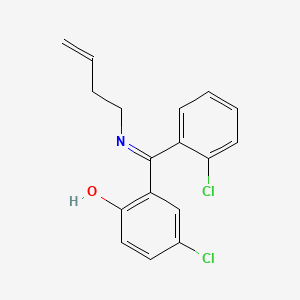

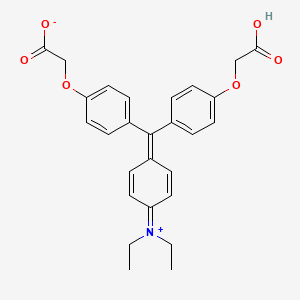
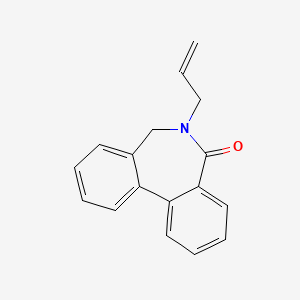
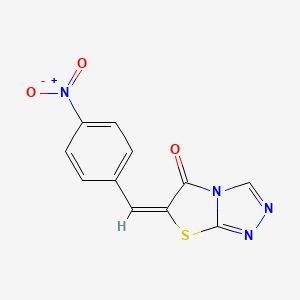
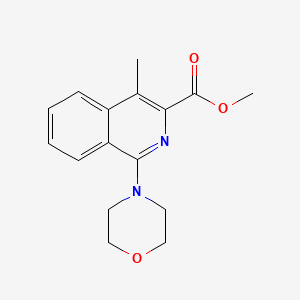
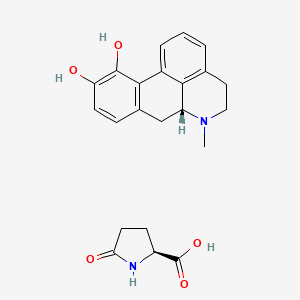
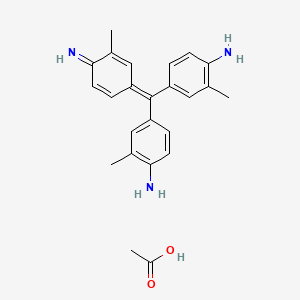
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
